molecular formula C18H18N2O4S2 B2420281 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886931-28-8

2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2420281
CAS No.: 886931-28-8
M. Wt: 390.47
InChI Key: PNMDJHNQIGMBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylsulfonyl group, a methoxy group, and a benzo[d]thiazolyl moiety

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-26(22,23)14-8-6-5-7-12(14)17(21)20-18-19-15-13(24-3)10-9-11(2)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMDJHNQIGMBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzene ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the ethylsulfonyl group: This can be done by reacting the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the benzamide: The final step involves the coupling of the benzo[d]thiazole intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide to form an ether derivative.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.

Scientific Research Applications

2-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide include:

    2-(Ethylsulfonyl)-4-methoxybenzaldehyde: Shares the ethylsulfonyl and methoxy groups but differs in the presence of an aldehyde group instead of the benzamide moiety.

    2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Contains the benzo[d]thiazole core and a methoxy group but has a naphthalene ring instead of a benzene ring.

    1-(((6-Substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Similar in having a benzo[d]thiazole core but differs in the presence of additional heteroaryl groups and a naphthalene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. It exhibits potential biological activities, particularly in the fields of cancer research and inflammation modulation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC18H18N2O4S
Molecular Weight358.47 g/mol
CAS Number886931-28-8

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the benzo[d]thiazole core through cyclization.
  • Methylation of a hydroxyl group on the benzene ring.
  • Attachment of the ethylsulfonyl group using ethylsulfonyl chloride.
  • Coupling with benzoyl chloride to form the final benzamide product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, leading to modulation of cellular processes:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been shown to promote apoptosis in cancer cells, particularly in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines.
  • Anti-inflammatory Effects : The compound can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various assays:

  • MTT Assay : Demonstrated significant inhibition of cell proliferation in A431 and A549 cell lines at concentrations ranging from 1 to 4 μM.
  • Flow Cytometry : Used to assess apoptosis and cell cycle arrest, indicating that the compound effectively induces programmed cell death in cancer cells .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been documented:

  • ELISA Assays : Showed a decrease in inflammatory markers IL-6 and TNF-α upon treatment with the compound, suggesting its potential for anti-inflammatory applications .

Case Studies

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their biological activities, highlighting that modifications to the benzothiazole structure could enhance anticancer effects. The lead compound exhibited dual action against cancer proliferation and inflammation .
  • Mechanistic Insights : Further investigation revealed that the compound inhibits key signaling pathways (AKT and ERK) involved in cancer cell survival, providing a mechanistic basis for its observed biological activities .

Q & A

Q. What analytical approaches quantify degradation products in stability studies?

  • Answer: Use LC-QTOF-MS to identify degradation products under accelerated stability conditions (40°C/75% RH). Quantify major degradants via validated HPLC-UV methods with calibration curves. Forced degradation (acid/base/oxidative stress) elucidates susceptibility pathways .

Data Analysis and Interpretation

Q. How should researchers address variability in chromatographic purity assessments?

  • Answer: Apply Design of Experiments (DoE) to optimize HPLC parameters (e.g., mobile phase gradient, column temperature). Use orthogonal methods (e.g., capillary electrophoresis) to cross-validate purity. Statistical process control (SPC) charts monitor batch-to-batch consistency .

Q. What bioinformatics tools are recommended for -omics integration (e.g., transcriptomics/proteomics) in mechanistic studies?

  • Answer: Leverage Gene Ontology (GO) enrichment analysis (DAVID) and pathway mapping (KEGG) to link gene/protein expression changes to biological processes. Network pharmacology platforms (e.g., STRING) identify hub targets within interaction networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.